
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({4-[2-(1-oxidopiperidin-1-yl)ethyl]phenyl}amino)-5-oxopentanoic acid is a dicarboxylic acid monoamide of glutaric acid containing benzene and oxidopiperidine moieties; a transition state analogue hapten used to elicit catalytic antibodies 5C8 and 14B9. It has a role as an epitope. It is a piperidine N-oxide and a dicarboxylic acid monoamide. It derives from a glutaric acid.
Applications De Recherche Scientifique
1. Biosynthesis and Metabolite Identification
The compound N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide is involved in the biosynthesis of specific metabolites. For example, Uldam et al. (2011) studied the biosynthesis and identification of a piperazine N-oxide/N-glucuronide metabolite derived from a similar compound (Uldam, Juhl, Pedersen, & Dalgaard, 2011).
2. Drug Metabolism and Pharmacokinetics
In the field of drug metabolism, compounds like N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide are significant. Seago et al. (1986) investigated the pharmacokinetics of pyridoglutethimide, a compound structurally similar to N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide, focusing on its metabolism and identifying its metabolites (Seago, Goss, Griggs, & Jarman, 1986).
3. Chemical Synthesis and Transformation
The compound is also significant in chemical synthesis processes. Watanabe et al. (1976) presented a method for synthesizing N-substituted piperidines, which are structurally related to N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide, demonstrating the versatility of these compounds in chemical transformations (Watanabe, Shim, Mitsudo, Yamashita, & Takegami, 1976).
4. Development of Polymer Electrolytes
In the field of polymer science, derivatives of N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide have been explored. Tominaga et al. (2010) synthesized polycarbonates for potential use as polymer electrolytes, demonstrating the application of similar compounds in material science (Tominaga, Shimomura, & Nakamura, 2010).
5. Novel Catalysis and Oxidation Reactions
The compound is also relevant in catalysis and oxidation reactions. Ishii et al. (1996) explored a novel class of catalysts for alkane oxidation, which can be related to the study of N-oxides like N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide (Ishii, Iwahama, Sakaguchi, Nakayama, & Nishiyama, 1996).
6. Surface Modification and Biosensor Development
The compound's derivatives have applications in surface chemistry and biosensor development. Bañuls et al. (2010) studied the selective modification of silicon nitride/silicon oxide nanostructures, an area where similar N-oxides can play a role (Bañuls, González‐Pedro, Barrios, Puchades, & Maquieira, 2010).
7. Pharmaceutical and Biomedical Applications
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide and its derivatives show potential in pharmaceutical and biomedical fields. For example, Mishra et al. (2017) discussed the synthesis and biomedical applications of zinc oxide nanoparticles, indicating the broader scope of research in this area where such compounds could be relevant (Mishra, Mishra, Ekielski, Talegaonkar, & Vaidya, 2017).
Propriétés
Nom du produit |
N-(Para-glutaramidophenyl-ethyl)-piperidinium-N-oxide |
|---|---|
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
5-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c21-17(5-4-6-18(22)23)19-16-9-7-15(8-10-16)11-14-20(24)12-2-1-3-13-20/h7-10H,1-6,11-14H2,(H,19,21)(H,22,23) |
Clé InChI |
RKJXWOJUCCBWSC-UHFFFAOYSA-N |
SMILES |
C1CC[N+](CC1)(CCC2=CC=C(C=C2)NC(=O)CCCC(=O)O)[O-] |
SMILES canonique |
C1CC[N+](CC1)(CCC2=CC=C(C=C2)NC(=O)CCCC(=O)O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)
![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)
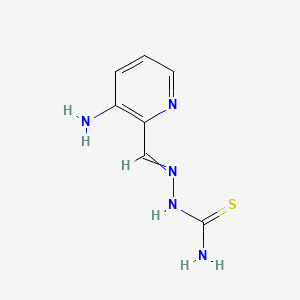
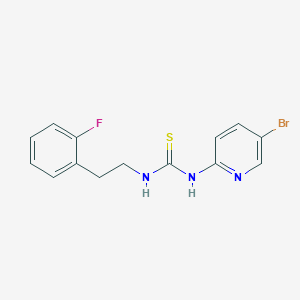
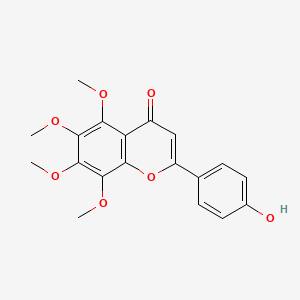
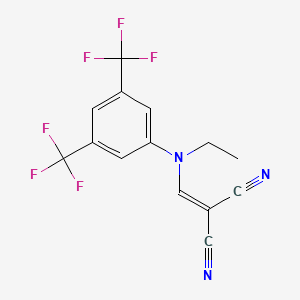
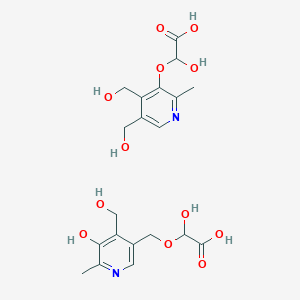
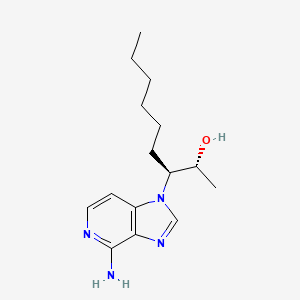
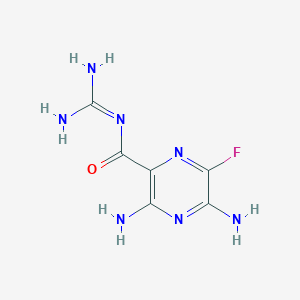
![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)
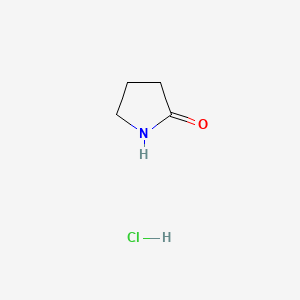
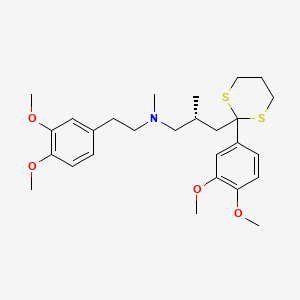

![2-[[(2S)-2-[[2-acetamido-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(4-hydroxyphenyl)propyl]amino]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1226762.png)